molecular formula C9H9F4N B1442463 2-Fluoro-5-trifluoromethylphenylethylamine CAS No. 1165931-96-3

2-Fluoro-5-trifluoromethylphenylethylamine

Cat. No.: B1442463
CAS No.: 1165931-96-3
M. Wt: 207.17 g/mol
InChI Key: PTSCTJKJPCTLOW-UHFFFAOYSA-N
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Description

2-Fluoro-5-trifluoromethylphenylethylamine is a chemical compound with the molecular formula C7H5F4N It is characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a phenylethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-trifluoromethylphenylethylamine typically involves the following steps:

  • Nitration: The starting material, 2-fluorobenzotrifluoride, undergoes nitration to introduce a nitro group at the 5-position.

  • Reduction: The nitro group is then reduced to an amine group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

  • Amination: The resulting compound is further aminated to introduce the ethylamine group.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process to ensure efficiency and safety. The reaction conditions are carefully controlled to optimize yield and purity. The use of advanced catalysts and reaction monitoring techniques helps in achieving high-quality product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-trifluoromethylphenylethylamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

  • Substitution: Substitution reactions can occur at the fluorine or trifluoromethyl groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Fluoro-5-trifluoromethylphenyl ketones.

  • Reduction Products: Fluoro-5-trifluoromethylphenylethanolamine.

  • Substitution Products: Various substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

2-Fluoro-5-trifluoromethylphenylethylamine has several applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: The compound is utilized in the study of biological systems, particularly in the development of new pharmaceuticals.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-5-trifluoromethylphenylethylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

2-Fluoro-5-trifluoromethylphenylethylamine is unique due to its combination of fluorine and trifluoromethyl groups, which impart distinct chemical properties. Similar compounds include:

  • 3-Fluoro-5-trifluoromethylphenylethylamine: Similar structure but with a different position of the fluorine atom.

  • 4-Fluoro-3-trifluoromethylphenylethylamine: Another positional isomer with different chemical behavior.

  • 2-Fluoro-3-trifluoromethylphenylethylamine: Similar to the compound but with a different arrangement of substituents.

Properties

IUPAC Name

2-fluoro-2-[3-(trifluoromethyl)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c10-8(5-14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTSCTJKJPCTLOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 2
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 3
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 4
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 5
2-Fluoro-5-trifluoromethylphenylethylamine
Reactant of Route 6
2-Fluoro-5-trifluoromethylphenylethylamine

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